molecular formula C15H20O4 B1666479 (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid CAS No. 21293-29-8

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

Cat. No. B1666479
CAS RN: 21293-29-8
M. Wt: 264.32 g/mol
InChI Key: JLIDBLDQVAYHNE-YKALOCIXSA-N
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Description

Phytohormone produced by many human and animal cells including immune, cardiovascular, pancreatic and stem cells. Universal signaling molecule that binds to PTX-sensitive G protein receptor complexes activating downstream pathways. Regulates cell growth, development and immune responses. Also involved in induction of epigenetic histone modifications.
Abscisic acid (ABA) is a plant hormone with diverse roles in disease resistance, plant development, and response to stresses (water, salt, temperature, and pathogens). It is also produced by some plant pathogenic fungi. In addition to key roles in regulating stomatal closing, seed dormancy, and cell division, ABA regulates gene expression and may contribute to epigenetic changes at the chromatin level. The (+)-enantiomer is the naturally occurring and more active form of ABA.
The natural isomer of the abscission-accelerating plant hormone. (+)-Abscisic acid is a plant hormone and growth regulator involved in several physiological mechanisms including seed dormancy, leaf abscission, stomatal movement, and plant stress responses such as drought. Abscisic acid has been used in a study to learn about expression analysis of four peroxiredoxin genes from Tamarix hispida.
(S)-(+)-Abscisic acid, also known as abscisic acid or (S)-abscisate, belongs to the class of organic compounds known as abscisic acids and derivatives. These are terpene compounds containing the abscisic acid moiety, which is characterized by a 3-methylpenta-2, 4-dienoic acid attached to the C1 carbon of a 4-oxocyclohex-2-ene moiety (S)-(+)-Abscisic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-(+)-abscisic acid is primarily located in the cytoplasm and membrane (predicted from logP) (S)-(+)-Abscisic acid can be converted into (S)-2-trans-abscisic acid D-glucopyranosyl ester and (S)-2-trans-abscisic acid beta-D-glucopyranosyl ester. Outside of the human body, (S)-(+)-abscisic acid can be found in a number of food items such as common pea, garden tomato (var. ), brassicas, and yellow wax bean. This makes (S)-(+)-abscisic acid a potential biomarker for the consumption of these food products.
(S)-2-trans-abscisic acid is a 2-trans-abscisic acid with (S)-configuration at the chiral centre. It is a conjugate acid of a (S)-2-trans-abscisate. It is an enantiomer of a (R)-2-trans-abscisic acid.
Abscission-accelerating plant growth substance isolated from young cotton fruit, leaves of sycamore, birch, and other plants, and from potatoes, lemons, avocados, and other fruits.

Scientific Research Applications

Natural Product Isolation and Structural Elucidation

  • A study by Mimura et al. (2010) identified conjugates of an abscisic acid derivative, closely related to the chemical structure of interest, isolated from the roots of Lindera strychnifolia. This study highlights the role of such compounds in natural product chemistry and their significance in plant biochemistry (Mimura et al., 2010).

Synthesis and Derivative Formation

  • Research by Ward and Gai (2010) focuses on the efficient conversion of a similar compound, abscisic acid, into various derivatives. This demonstrates the chemical versatility and potential for derivative synthesis of the compound (Ward & Gai, 2010).

Phytotoxicity and Biocontrol Applications

  • A study by Masi et al. (2014) isolated a new phytotoxic sesquiterpenoid penta-2,4-dienoic acid, structurally related to (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid, from Pyrenophora semeniperda. This compound showed potential as a biocontrol agent against cheatgrass, illustrating the potential application of such compounds in agriculture and pest management (Masi et al., 2014).

Supramolecular Chemistry

  • Yuan et al. (2019) investigated the formation of a two-dimensional crystal by similar molecules on Au(111). This research indicates the potential application of these compounds in materials science, particularly in the development of new supramolecular structures (Yuan et al., 2019).

Plant Growth Regulation

  • Research by Shindo et al. (2020) on analogues of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, which shares a similar structure with the compound of interest, revealed their potential as selective inhibitors of root gravitropism in plants. This suggests a possible application ofsuch compounds in controlling plant growth and development, which could be significant in agricultural research and practice (Shindo et al., 2020).

properties

IUPAC Name

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-YKALOCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036766
Record name (+)-(S)-Abscisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abscisic acid

CAS RN

21293-29-8
Record name Abscisic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21293-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abscisic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abscisic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16829
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-(S)-Abscisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABSCISIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S9A8J5GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 2
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 3
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 4
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 5
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Reactant of Route 6
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

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